molecular formula C30H34S4 B8243916 4,8-bis(5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole

4,8-bis(5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole

Cat. No.: B8243916
M. Wt: 522.9 g/mol
InChI Key: JFVDQCNHUZBWCZ-UHFFFAOYSA-N
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Description

4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole is an organic compound that belongs to the class of thienothiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics and photovoltaics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole typically involves the following steps:

    Formation of the Thienothiophene Core: The thienothiophene core can be synthesized through a series of reactions involving thiophene derivatives. One common method is the Stille coupling reaction, which involves the coupling of a stannylated thiophene with a brominated thiophene derivative in the presence of a palladium catalyst.

    Introduction of Hexyl Groups: The hexyl groups are introduced through alkylation reactions. This can be achieved by reacting the thienothiophene core with hexyl bromide in the presence of a strong base such as potassium carbonate.

    Final Assembly: The final step involves the coupling of the hexyl-substituted thienothiophene with a benzothiole derivative. This can be done using a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the benzothiole with the hexyl-substituted thienothiophene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of 4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halogens (chlorine, bromine), nitro compounds, sulfuric acid as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated derivatives, nitro-substituted derivatives.

Scientific Research Applications

4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its excellent charge transport properties.

    Photovoltaics: It is employed in the fabrication of organic photovoltaic cells (OPVs) as an active layer material, contributing to efficient light absorption and charge separation.

    Sensors: The compound is used in the design of chemical sensors for detecting various analytes due to its sensitivity to changes in the electronic environment.

    Electrochromic Devices: It is utilized in electrochromic devices, which change color upon the application of an electric field, for applications in smart windows and displays.

Mechanism of Action

The mechanism of action of 4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole involves its interaction with electronic systems. The compound’s conjugated structure allows for efficient charge transport and separation, making it effective in electronic and photovoltaic applications. The molecular targets include the active layers in OFETs and OPVs, where it facilitates the movement of electrons and holes, leading to improved device performance.

Comparison with Similar Compounds

Similar Compounds

    4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: This compound has similar electronic properties but differs in the alkyl substituents, which can affect solubility and processing conditions.

    Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene): Another thienothiophene derivative used in organic electronics, with longer alkyl chains providing different solubility and film-forming properties.

Uniqueness

4,8-bis(5-hexylthiophen-2-yl)thieno2,3-fbenzothiole is unique due to its specific alkyl substituents, which balance solubility and electronic properties, making it highly suitable for various applications in organic electronics and photovoltaics.

Properties

IUPAC Name

4,8-bis(5-hexylthiophen-2-yl)thieno[2,3-f][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34S4/c1-3-5-7-9-11-21-13-15-25(33-21)27-23-17-19-32-30(23)28(24-18-20-31-29(24)27)26-16-14-22(34-26)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVDQCNHUZBWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC=C(S5)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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